Ácido 4-bromo-2-metoxifenilborónico

Descripción general

Descripción

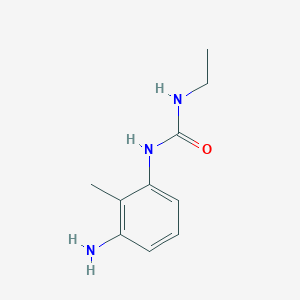

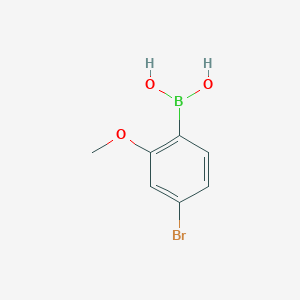

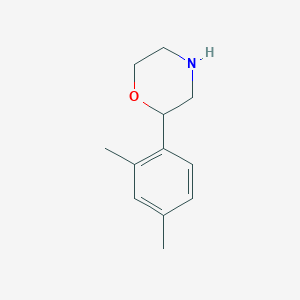

4-Bromo-2-methoxyphenylboronic acid is a boronic acid derivative . It is widely used in organic synthesis for carbon-carbon bond formation . The molecular formula of this compound is C7H8BBrO3 .

Synthesis Analysis

In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The synthesis of similar compounds has been reported via borylation, oxidation, nitration, esterification, and hydrogenation .Molecular Structure Analysis

The molecular weight of 4-Bromo-2-methoxyphenylboronic acid is 230.85 g/mol . The InChI code of this compound is 1S/C7H8BBrO3/c1-12-7-4-5 (9)2-3-6 (7)8 (10)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis

Boronic acids are generally used as building blocks and synthetic intermediates . They are used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The density of 4-Bromo-2-methoxyphenylboronic acid is 1.6±0.1 g/cm3 . The boiling point of this compound is 354.5±52.0ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Ácido 4-bromo-2-metoxifenilborónico: se usa ampliamente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una herramienta poderosa para formar enlaces carbono-carbono, que es un paso fundamental en la síntesis de varios compuestos orgánicos. El ácido borónico actúa como un socio nucleofílico, acoplándose con un haluro electrófilo en presencia de un catalizador de paladio para formar estructuras biarílicas. Este método es particularmente valioso en la industria farmacéutica para la construcción de arquitecturas moleculares complejas.

Arilación directa catalizada por paladio

En la arilación directa catalizada por paladio, el ácido 4-bromo-2-metoxifenilborónico sirve como un reactivo que puede introducir grupos arilo en el marco molecular . Esta aplicación es crucial para modificar las propiedades electrónicas y estéricas de las moléculas, lo que puede conducir a cambios en su reactividad y función. Es un paso clave en el desarrollo de nuevos materiales y fármacos.

Estudios de protodesboronación

La protodesboronación se refiere a la eliminación del grupo boro de un ácido o éster borónico. El ácido 4-bromo-2-metoxifenilborónico se ha utilizado en estudios para comprender mejor este proceso . Las ideas de estos estudios son importantes para refinar las metodologías sintéticas y para la preparación de productos finales sin boro en la síntesis farmacéutica.

Investigación de la ciencia de los materiales

En la ciencia de los materiales, el ácido 4-bromo-2-metoxifenilborónico se utiliza para modificar las propiedades superficiales de los materiales . Esto puede incluir la creación de superficies hidrófobas o hidrófilas, que tienen aplicaciones que van desde dispositivos biomédicos hasta materiales repelentes al agua.

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The 4-Bromo-2-methoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Bromo-2-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

Boronic acids are generally known to be water-soluble , which could potentially influence their bioavailability and distribution.

Result of Action

The molecular effect of 4-Bromo-2-methoxyphenylboronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of 4-Bromo-2-methoxyphenylboronic acid can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic acids, a reaction that 4-Bromo-2-methoxyphenylboronic acid may undergo, is known to be considerably accelerated at physiological pH . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-methoxyphenylboronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with the palladium catalyst, leading to the desired product .

Cellular Effects

The effects of 4-Bromo-2-methoxyphenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 4-Bromo-2-methoxyphenylboronic acid can alter cellular metabolism by affecting key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Bromo-2-methoxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is also known to influence gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of 4-Bromo-2-methoxyphenylboronic acid with these biomolecules are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-methoxyphenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 4-Bromo-2-methoxyphenylboronic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced .

Metabolic Pathways

4-Bromo-2-methoxyphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular function. For example, the compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of 4-Bromo-2-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 4-Bromo-2-methoxyphenylboronic acid can influence its activity and its effects on cellular processes .

Subcellular Localization

4-Bromo-2-methoxyphenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

(4-bromo-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWDDRPEDLXFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681883 | |

| Record name | (4-Bromo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889849-21-2 | |

| Record name | (4-Bromo-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)

amine](/img/structure/B1523171.png)

![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)

![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)

![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)